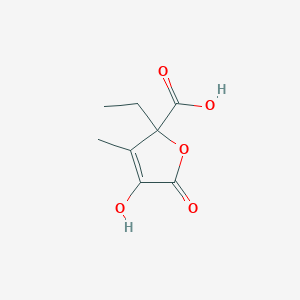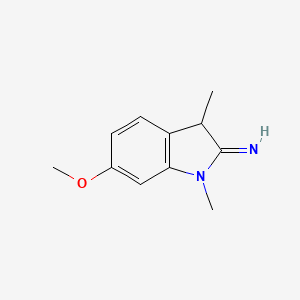
2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid is an organic compound belonging to the furan family. This compound is characterized by its unique structure, which includes a furan ring substituted with various functional groups such as hydroxyl, methyl, and carboxylic acid. It is of interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from ethyl acetoacetate and ethyl oxalate, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide, and solvents like ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial processes to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other groups using reagents like halogens (e.g., bromine) or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: 2-Ethyl-2,5-dihydro-4-oxo-3-methyl-5-oxo-2-furancarboxylic acid.
Reduction: 2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-hydroxy-2-furancarboxylic acid.
Substitution: 2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-bromo-2-furancarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced durability or chemical resistance.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid depends on its interaction with biological targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The exact pathways involved can vary based on the specific biological context and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid: Lacks the ethyl group at the 2-position.
2-Ethyl-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid: Lacks the dihydro structure at the 2,5-positions.
2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxamide: Contains an amide group instead of a carboxylic acid group.
Uniqueness
2-Ethyl-2,5-dihydro-4-hydroxy-3-methyl-5-oxo-2-furancarboxylic acid is unique due to its specific combination of functional groups and its dihydro structure. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H10O5 |
|---|---|
Molekulargewicht |
186.16 g/mol |
IUPAC-Name |
2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylic acid |
InChI |
InChI=1S/C8H10O5/c1-3-8(7(11)12)4(2)5(9)6(10)13-8/h9H,3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
FUIVASFFVNUSOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=C(C(=O)O1)O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)





![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)




![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)


